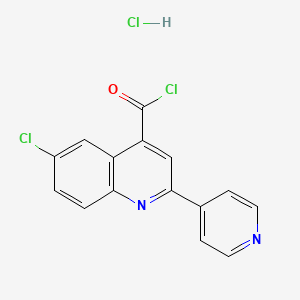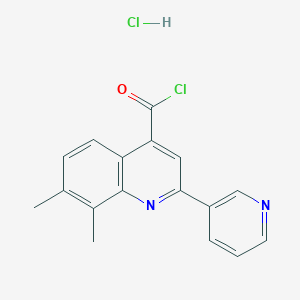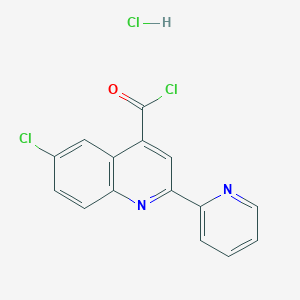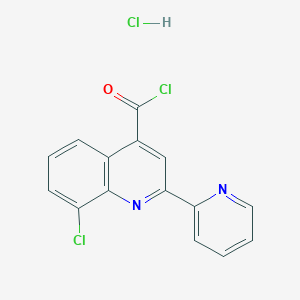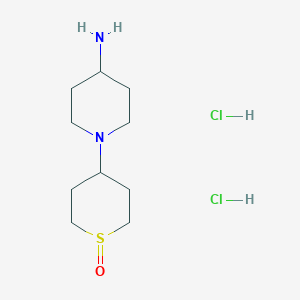![molecular formula C9H8N2O2 B1396838 Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 1196047-26-3](/img/structure/B1396838.png)
Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Descripción general
Descripción
“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the formula C9H8N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is characterized by a pyrrolopyridine core . The compound has a molecular weight of 176.17 . The SMILES string representation of the molecule isCOC(=O)c1nccc2[nH]ccc12 . Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a solid compound . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The InChI key of the compound isVLFGZDBQUVCFJQ-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyrrolopyridine Derivatives : The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been demonstrated, including methods to create variants like 1-methyl derivatives. These derivatives have potential applications in chemical synthesis and drug development (Bencková & Krutošíková, 1997).
Development of Novel Compounds : Research on the synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, such as a potent ACC1 inhibitor, highlights the role of this compound in developing new therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Formation of Functionalized Pyrrolopyridines : The creation of pyrrolo[3,2-c]pyridinone derivatives through tandem intermolecular reactions demonstrates the compound's versatility in organic synthesis (Zhang et al., 2017).
Biological and Medicinal Applications
Anti-HIV-1 Activities : Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and showed significant anti-HIV-1 activities, providing a basis for further drug development (Liu et al., 2014).
Antimicrobial and Antimycobacterial Activities : Synthesis and evaluation of new pyrrolo[3,2-c]pyridine Mannich bases have shown promising antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial therapy (Jose et al., 2017).
Antitumor Activity in Mesothelioma Models : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues were synthesized and tested in diffuse malignant peritoneal mesothelioma (DMPM) models, showing significant tumor volume inhibition and providing insights into potential cancer therapies (Carbone et al., 2013).
Chemical Properties and Reactions
Isoxazole Strategy for Synthesis : Research on the development of a synthesis strategy for α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates demonstrates the compound's utility in complex chemical reactions (Galenko et al., 2019).
Palladium-Catalyzed Couplings : Studies on the synthesis of thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings and intramolecular cyclizations indicate the compound's role in advanced organic synthesis techniques (Calhelha & Queiroz, 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Based on the reported biological activity of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular functions.
Biochemical Pathways
Given the reported glucose-lowering effects of similar compounds , it is plausible that this compound may influence pathways related to glucose metabolism.
Result of Action
Based on the reported biological activity of similar compounds , it can be hypothesized that this compound may exert effects at the molecular and cellular levels that result in lowered blood glucose levels.
Propiedades
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-10-4-6-2-3-11-8(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVBUBKEQRJPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



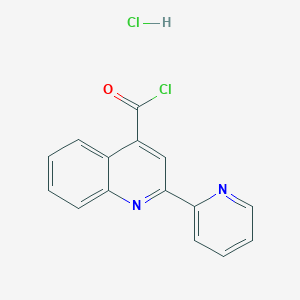

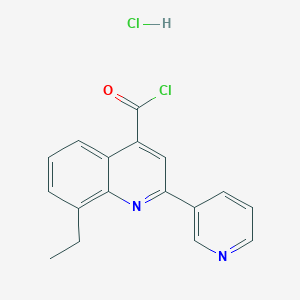
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
